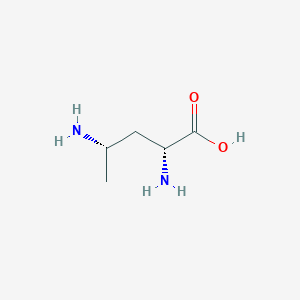

(2R,4S)-2,4-diaminopentanoic acid

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C5H12N2O2 |

|---|---|

Peso molecular |

132.16 g/mol |

Nombre IUPAC |

(2R,4S)-2,4-diaminopentanoic acid |

InChI |

InChI=1S/C5H12N2O2/c1-3(6)2-4(7)5(8)9/h3-4H,2,6-7H2,1H3,(H,8,9)/t3-,4+/m0/s1 |

Clave InChI |

PCEJMSIIDXUDSN-IUYQGCFVSA-N |

SMILES |

CC(CC(C(=O)O)N)N |

SMILES isomérico |

C[C@@H](C[C@H](C(=O)O)N)N |

SMILES canónico |

CC(CC(C(=O)O)N)N |

Origen del producto |

United States |

Stereochemical Identity and Significance in Biochemical Research

The specific spatial configuration of (2R,4S)-2,4-diaminopentanoic acid is central to its biological function and recognition by enzymes. nih.govebi.ac.uk Stereochemistry, the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this on chemical reactions, is paramount in understanding the interactions of this compound within a biological context.

The designation (2R,4S) refers to the absolute configuration at the two chiral centers of the molecule, located at the second and fourth carbon atoms. This precise arrangement dictates its shape and how it fits into the active sites of enzymes, much like a key fits into a lock. This specificity is a fundamental principle in biochemistry, as enzymes are often highly selective for a particular stereoisomer of a substrate.

The significance of this stereochemical identity is highlighted by its role as a substrate for specific enzymes. For instance, research has focused on enzymes that exclusively recognize and act upon the (2R,4S) isomer, underscoring the importance of its defined stereochemistry in molecular recognition processes within biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C5H12N2O2 | nih.gov |

| ChEBI ID | CHEBI:4280 | ebi.ac.uk |

| Synonyms | D-threo-2,4-Diaminopentanoate | ebi.ac.uk |

Biological Context Within Microbial Metabolic Pathways

D-Ornithine Aminomutase (OAM) Catalysis

The initial step in the anaerobic breakdown of L-ornithine involves its conversion to D-ornithine. Subsequently, D-ornithine is acted upon by D-ornithine aminomutase (OAM), a coenzyme B12-dependent enzyme, to produce this compound. caymanchem.com

Substrate Specificity and Enantiospecific Product Formation

D-ornithine aminomutase exhibits a high degree of substrate specificity, primarily acting on D-ornithine. The reaction catalyzed by OAM is enantiospecific, meaning it exclusively produces the (2R,4S) stereoisomer of 2,4-diaminopentanoic acid. caymanchem.comnih.govebi.ac.uk This stereochemical precision is a hallmark of enzymatic catalysis and is crucial for the subsequent steps in the metabolic pathway.

Involvement in the Anaerobic L-Ornithine Degradation Pathway in Microorganisms

The conversion of D-ornithine to this compound is a critical step in the anaerobic fermentation of L-ornithine, a process observed in various bacteria, most notably within the Clostridiaceae family. nih.govresearchgate.netnih.gov This pathway allows these microorganisms to utilize ornithine as a source of carbon and energy in oxygen-deprived environments. nih.govnih.gov The entire process involves a series of enzymatic reactions that ultimately lead to the formation of products like alanine (B10760859) and acetate. nih.govnih.gov

Identification and Characterization of Associated Gene Clusters (e.g., oraS, oraE)

The genes encoding the enzymes involved in the anaerobic degradation of L-ornithine are often found clustered together on the bacterial chromosome. researchgate.netnih.gov Research has identified a conserved gene cluster that includes oraS and oraE, the genes encoding the two subunits of D-ornithine aminomutase. researchgate.netnih.gov The colocalization of these genes with others involved in the pathway, such as those for L-ornithine racemase and (2R,4S)-2,4-diaminopentanoate dehydrogenase, suggests a coordinated regulation and functional linkage of these enzymes. researchgate.netnih.govnih.gov This genetic organization ensures the efficient and orderly progression of the metabolic pathway.

Downstream Enzymatic Transformations of this compound

Following its formation, this compound is further metabolized by other enzymes in the pathway.

Activity of (2R,4S)-2,4-Diaminopentanoate Dehydrogenase

The next step in the degradation pathway is catalyzed by (2R,4S)-2,4-diaminopentanoate dehydrogenase. researchgate.netnih.govwikipedia.org This enzyme facilitates the oxidative deamination of this compound. wikipedia.orgnih.govresearchgate.net The reaction requires NAD+ or NADP+ as a cofactor and results in the removal of the amino group at the C4 position. wikipedia.orgnih.gov Studies on the dehydrogenase from Fervidobacterium nodosum Rt17-B1 have shown it to be a thermophilic and alkaline enzyme. nih.govcore.ac.uk

Formation of 2-Amino-4-Ketopentanoic Acid and Subsequent Metabolic Fates

The product of the dehydrogenase reaction is 2-amino-4-ketopentanoic acid. nih.govwikipedia.orgnih.gov This keto acid is a crucial branch-point intermediate. It can be further metabolized through various routes. In the context of the ornithine degradation pathway, it can undergo thiolytic cleavage to yield alanine and acetyl-CoA. researchgate.net The carbon skeletons of amino acids can be channeled into the tricarboxylic acid (TCA) cycle for energy production or serve as precursors for the synthesis of glucose and fatty acids. nih.gov The specific metabolic fate of 2-amino-4-ketopentanoic acid can vary depending on the organism and its metabolic needs. nih.govlibretexts.orgmdpi.com

| Enzyme | Substrate | Product | Cofactor(s) | Gene(s) |

| D-Ornithine Aminomutase (OAM) | D-Ornithine | This compound | Coenzyme B12 | oraS, oraE |

| (2R,4S)-2,4-Diaminopentanoate Dehydrogenase | This compound | 2-Amino-4-Ketopentanoic acid | NAD+/NADP+ | ord |

Mechanistic Enzymology of D Ornithine Aminomutase Oam Interconverting D Ornithine to 2r,4s 2,4 Diaminopentanoic Acid

Adenosylcobalamin (AdoCbl)-Dependent Radical Catalysis

The initial phase of the OAM-catalyzed reaction is driven by adenosylcobalamin, a vitamin B12 derivative, which serves as a source of a highly reactive 5'-deoxyadenosyl radical. nih.govoatext.com This radical initiates a cascade of events leading to the rearrangement of the substrate.

Initiation of Radical Mechanism via Co-C Bond Homolysis

The catalytic cycle begins with the homolytic cleavage of the cobalt-carbon (Co-C) bond in adenosylcobalamin. nih.govnih.gov This bond breakage is induced by the binding of the substrate, D-ornithine, to the enzyme's active site. semanticscholar.org The homolysis of the Co-C bond generates two radical species: the 5'-deoxyadenosyl radical and a cob(II)alamin intermediate. oatext.comsemanticscholar.org The 5'-deoxyadenosyl radical is a potent oxidizing agent that is essential for the subsequent steps of the reaction.

The enzyme plays a crucial role in facilitating this bond homolysis. Studies have shown that specific electrostatic interactions between the substrate and active site residues are critical for this process. nih.gov For instance, the mutation of residues that form salt bridges with the α-carboxylate or the α-amine of D-ornithine significantly reduces the extent of Co-C bond homolysis. nih.gov

Elucidation of Radical Intermediates

Following its generation, the 5'-deoxyadenosyl radical abstracts a hydrogen atom from the C4 position of the D-ornithine substrate. semanticscholar.org This hydrogen abstraction results in the formation of a substrate radical and 5'-deoxyadenosine (B1664650). semanticscholar.org The substrate radical is a key intermediate that undergoes the subsequent intramolecular rearrangement.

The rearrangement proceeds through a transient, highly unstable azacyclopropylcarbinyl radical intermediate. nih.govnih.gov This three-membered ring intermediate is formed by the intramolecular addition of the radical to the imine double bond of the PLP-substrate Schiff base. nih.gov The subsequent fragmentation of this azacyclopropylcarbinyl radical leads to the formation of a product-related radical, which then re-abstracts a hydrogen atom from 5'-deoxyadenosine to yield the final product, (2R,4S)-2,4-diaminopentanoic acid, and regenerate the 5'-deoxyadenosyl radical. semanticscholar.org

| Radical Intermediate | Description |

| 5'-deoxyadenosyl radical | Generated from the homolysis of the Co-C bond of adenosylcobalamin; initiates the radical cascade by abstracting a hydrogen atom from the substrate. oatext.comsemanticscholar.org |

| Substrate radical | Formed after the abstraction of a hydrogen atom from the C4 position of D-ornithine by the 5'-deoxyadenosyl radical. semanticscholar.org |

| Azacyclopropylcarbinyl radical | A transient, three-membered ring intermediate formed by the intramolecular addition of the substrate radical to the PLP-substrate imine. nih.govnih.gov |

| Product radical | Formed after the rearrangement of the azacyclopropylcarbinyl radical; subsequently abstracts a hydrogen atom to form the final product. semanticscholar.org |

Influence of Substrate Analogues on Radical Formation and Stabilization

The study of substrate analogues has been instrumental in understanding the radical mechanism of OAM. Analogues with modifications at or near the site of hydrogen abstraction can significantly impact the rate of radical formation and the stability of the resulting radical intermediates. For example, the use of substrate analogues where a methylene group is replaced by a sulfur atom (thia-analogues) has been employed in related aminomutases to spectroscopically detect and characterize radical intermediates. nih.gov These analogues can stabilize the radical species, allowing for their detection and providing insights into the electronic and structural properties of the transient intermediates. nih.gov Furthermore, inactivation of similar radical enzymes by substrate analogues like glycolaldehyde has provided evidence for the direct involvement of the 5'-deoxyadenosyl group in hydrogen transfer. oatext.com

Pyridoxal 5'-Phosphate (PLP)-Mediated Catalysis

Pyridoxal 5'-phosphate, the active form of vitamin B6, is the second crucial cofactor in the OAM catalytic cycle. frontiersin.org It plays a vital role in activating the substrate and in stabilizing the radical intermediates generated during the rearrangement.

Role of Schiff Base Formation in Substrate Activation

The catalytic process involving PLP begins with the formation of a covalent bond between the aldehyde group of PLP and the ε-amino group of a specific lysine (B10760008) residue in the enzyme's active site, forming an internal aldimine or Schiff base. frontiersin.orglibretexts.org Upon substrate binding, the δ-amino group of D-ornithine displaces the lysine's amino group, forming a new Schiff base, known as an external aldimine, with PLP. semanticscholar.orgmdpi.com This process is essential for activating the substrate for the subsequent radical-mediated rearrangement. The formation of the external aldimine positions the substrate optimally within the active site and influences the electronic properties of the substrate, facilitating the subsequent chemical transformations. researchgate.net

| Step | Description |

| 1. Internal Aldimine Formation | The aldehyde group of PLP forms a Schiff base with the ε-amino group of a lysine residue in the active site of OAM. frontiersin.orglibretexts.org |

| 2. External Aldimine Formation | The δ-amino group of the incoming D-ornithine substrate displaces the enzymatic lysine, forming a new Schiff base with PLP. semanticscholar.orgmdpi.com |

| 3. Substrate Activation | The formation of the external aldimine activates the substrate for the subsequent radical-mediated rearrangement. researchgate.net |

PLP's Contribution to Radical Stabilization and Rearrangement

The conjugated π-system of the PLP molecule provides an "electron sink" that is critical for stabilizing the radical intermediates formed during the reaction. frontiersin.orglibretexts.org Once the substrate radical is generated, the unpaired electron can be delocalized into the pyridine (B92270) ring of PLP, thereby stabilizing the highly reactive intermediate. nih.gov This stabilization is crucial for preventing unwanted side reactions and for lowering the activation energy of the rearrangement step.

The PLP cofactor is not merely a spectator; it actively participates in the isomerization process. The imine linkage within the PLP-bound substrate radical intermediate facilitates the formation of the azacyclopropylcarbinyl radical. nih.gov The electron-withdrawing nature of the protonated pyridine ring of PLP promotes the cyclization and subsequent ring-opening steps of the rearrangement. Therefore, PLP plays a dual role: it anchors the substrate in the active site and actively participates in the electronic stabilization and maneuvering of the radical intermediates throughout the catalytic cycle. frontiersin.org

Coordination with AdoCbl in the Dual Cofactor System

D-Ornithine aminomutase's catalytic activity is critically dependent on adenosylcobalamin (AdoCbl), also known as coenzyme B12. The interaction between the enzyme and AdoCbl is a key step in initiating the radical-based rearrangement reaction. The large subunit of the enzyme, OraE, contains a conserved cobalamin-binding motif, DXHXXG. nih.gov This motif is crucial for the specific coordination of the cobalt atom within the corrin ring of AdoCbl.

The binding of AdoCbl to OAM occurs in a "base-off/histidine-on" mode. nih.gov In this configuration, the lower axial ligand of the cobalt, typically a dimethylbenzimidazole group, is displaced. Its position is taken by a histidine residue from the OraE subunit's conserved motif. This coordination is demonstrated by a red-shift in the UV-visible absorption spectrum when adenosylcobinamide is bound by the recombinant enzyme, a shift that is absent in mutants where the key histidine (His618) is altered. nih.gov This specific binding mode is essential for modulating the reactivity of the cobalt-carbon bond in AdoCbl. The enzyme structure positions the coenzyme and substrate in a way that facilitates the homolytic cleavage of this bond, generating a highly reactive 5'-deoxyadenosyl radical (Ado•). nih.gov This radical is the primary initiator of the subsequent rearrangement cascade. nih.govresearchgate.net

Structural Biology and Dynamics of D-Ornithine Aminomutase

Holoenzyme Architecture and Subunit Interactions (e.g., α2β2-heterotetramer)

The functional D-ornithine aminomutase holoenzyme from Clostridium sticklandii possesses an α2β2-heterotetrameric structure. nih.govresearchgate.net This architecture is composed of two large catalytic subunits (α, or OraE) and two small subunits (β, or OraS). nih.gov The genes encoding these subunits, oraE and oraS, are co-expressed. The OraE subunit has a molecular weight of approximately 82.9 kDa, while the smaller OraS subunit is about 12.8 kDa. nih.gov

The interactions between the OraS and OraE subunits are fundamental for the enzyme's stability and proper folding. nih.gov Studies have shown that the S subunit (OraS) can also interact with other enzymes, such as lysine 5,6-aminomutase, where it can restore allosteric regulation, suggesting a significant role for this small subunit in modulating enzyme function. nih.govoup.com

Active Site Characterization and Functional Roles of Key Residues (e.g., His225)

The active site of D-ornithine aminomutase is a precisely organized environment where the two cofactors and the substrate converge to execute the catalysis. The pyridoxal 5'-phosphate (PLP) cofactor plays a central role by forming a Schiff base with the δ-amino group of the D-ornithine substrate. manchester.ac.uk This covalent linkage is crucial for facilitating the radical-based rearrangement mechanism. manchester.ac.uk

Within the active site, specific amino acid residues are positioned to influence the reaction. One such critical residue is Histidine 225 (His225). The crystal structure of OAM shows that His225 is located within hydrogen-bonding distance of the phenolic oxygen of the PLP cofactor. manchester.ac.uk This interaction is proposed to enhance the stability of radical intermediates formed during the reaction. By acting as a hydrogen bond acceptor, His225 favors the deprotonated state of the imino nitrogen in the Schiff base, which leads to greater resonance stabilization of the subsequent radical intermediate. manchester.ac.uk Mutational studies where His225 was replaced with glutamine (H225Q) or alanine (B10760859) (H225A) resulted in a 3-fold and 10-fold reduction in catalytic turnover, respectively, underscoring the importance of this residue in optimizing catalysis. manchester.ac.uk

Conformational Dynamics of OAM During Catalysis (e.g., Large-Scale Domain Motion)

The catalytic cycle of many complex enzymes, including aminomutases, involves significant conformational changes. nih.gov These large-scale motions of protein domains are often essential for bringing substrates and cofactors into proximity, protecting reactive intermediates from the solvent, and facilitating product release. nih.govnih.gov For enzymes like OAM and the related lysine 5,6-aminomutase (5,6-LAM), crystallographic studies have sometimes captured the enzyme in an "open," catalytically inactive conformation where the coenzyme and substrate are too far apart for a reaction to occur. nih.govdigitellinc.com

Kinetic and Spectroscopic Investigations of the Reaction Mechanism

Steady-State and Pre-Steady-State Kinetic Analyses

Kinetic analyses provide quantitative insights into the efficiency and mechanism of enzymatic reactions. For D-ornithine aminomutase from Clostridium sticklandii, steady-state kinetic studies have determined the key parameters for its substrates and cofactors. The reaction is absolutely dependent on the presence of both the OraE and OraS subunits, as well as AdoCbl, PLP, and the D-ornithine substrate. nih.gov

The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for its substrate. The turnover number (kcat) represents the maximum number of substrate molecules converted to product per enzyme active site per unit of time. mit.edu

| Substrate/Cofactor | Km (μM) | kcat (s-1) |

|---|---|---|

| D-Ornithine | 44.5 ± 2.8 | 6.3 ± 0.1 |

| Adenosylcobalamin (AdoCbl) | 0.43 ± 0.04 | |

| Pyridoxal 5'-phosphate (PLP) | 1.5 ± 0.1 |

Further investigation into the role of specific residues through site-directed mutagenesis has provided more detail on the catalytic mechanism. For example, mutating the His225 residue leads to a decrease in both turnover and catalytic efficiency (kcat/Km).

| Enzyme Variant | Reduction in kcat (fold) | Reduction in kcat/Km (fold) |

|---|---|---|

| H225Q | 3 | 7 |

| H225A | 10 | 7 |

Application of Isotope Effects to Delineate Rate-Limiting Steps and Transition States

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating enzymatic mechanisms, providing insight into rate-limiting steps and the nature of transition states. In the reaction catalyzed by the adenosylcobalamin (AdoCbl) and pyridoxal 5'-phosphate (PLP) dependent D-ornithine aminomutase (OAM), KIEs have been employed to elucidate the intricate multi-step conversion of D-ornithine to this compound. nih.govacs.org

Interestingly, researchers observed no kinetic isotope effect on the rate constant associated with the homolysis of the cobalt-carbon bond of the AdoCbl cofactor. nih.govacs.org This crucial step initiates the radical-based reaction mechanism. The absence of a KIE for this step suggests that it is not the primary rate-limiting event and is likely "gated" or preceded by another, slower process, such as the formation of the external aldimine between D-ornithine and the PLP cofactor. acs.org

| Kinetic Parameter | Isotope Effect Value | Interpretation |

|---|---|---|

| Dkcat | 7.6 ± 0.5 | Indicates that a C-H bond cleavage (hydrogen transfer) is a significant rate-limiting step in the catalytic cycle. nih.govacs.org |

| Dkcat/Km | 2.5 ± 0.4 | Suggests that the release of the product from the active site is slow relative to other steps. nih.govacs.org |

| Co-C Bond Homolysis | No KIE observed | Indicates that this step is not rate-limiting and is likely gated by the formation of the external aldimine. nih.govacs.org |

Spectroscopic Techniques for Characterizing Enzymatic Intermediates (e.g., Stopped-Flow Absorbance, EPR Spectroscopy)

The radical-based mechanism of OAM involves several transient intermediates that are challenging to study using conventional steady-state kinetics. Spectroscopic techniques are indispensable for trapping, identifying, and characterizing these short-lived species, providing a window into the catalytic cycle.

Stopped-Flow Absorbance Spectroscopy is a rapid kinetic technique used to monitor reactions on a millisecond timescale, making it ideal for observing pre-steady-state events in enzymatic reactions. nih.govphotophysics.com For OAM, anaerobic stopped-flow spectrophotometry is employed to track changes in the UV-visible absorption spectrum of the enzyme and its cofactors upon mixing with the substrate. nih.govnih.gov This allows for the direct observation of the formation and decay of intermediates, such as changes in the oxidation state of the cobalamin cofactor. For instance, a red-shift in the UV-visible absorption spectrum is observed when adenosylcobinamide binds to the recombinant D-ornithine aminomutase, which is indicative of the cofactor binding in a "base-off/histidine-on" mode. nih.gov This technique can help determine the rates of individual steps, such as substrate binding and the formation of the external aldimine, which precedes the radical chemistry. acs.orgphotophysics.com

Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful method for studying species with unpaired electrons, such as radicals and certain metal ions. Since the OAM mechanism involves both a cob(II)alamin species (containing Co(II)) and organic radicals, EPR is uniquely suited to probe these key intermediates. nih.govacs.org EPR studies on OAM have confirmed the presence of radical species during catalysis. Notably, these studies have shown that the cob(II)alamin intermediate and a PLP-based organic radical are tightly exchange-coupled. nih.govacs.org This coupling is a critical feature, suggesting that the active site maintains a high degree of structural integrity to control the highly reactive radical intermediates throughout the catalytic cycle. acs.org

| Spectroscopic Technique | Application in OAM Research | Key Findings |

|---|---|---|

| Stopped-Flow Absorbance Spectroscopy | Monitoring pre-steady-state kinetics and spectral changes of cofactors. nih.govphotophysics.com | Allows for the measurement of the rates of formation of early intermediates, like the external aldimine, and observation of cofactor binding modes. acs.orgnih.gov |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection and characterization of paramagnetic intermediates (radicals and Co(II)). nih.govacs.org | Confirmed the presence of cob(II)alamin and a PLP-derived organic radical, and demonstrated that they are tightly exchange-coupled in the active site. nih.govacs.org |

Advanced Synthetic Methodologies for Research Applications of 2r,4s 2,4 Diaminopentanoic Acid

Stereoselective Chemical Synthesis Approaches for 2,4-Diamino Acids

The creation of 2,4-diamino acids with specific stereoisomerism, such as the (2R,4S) configuration, necessitates sophisticated stereoselective synthesis strategies. These methods are designed to control the formation of the two distinct chiral centers. A notable approach involves the hydrogenation of cyclic α,β-dehydro dipeptides. oup.com This method begins with the condensation of a cyclo-dipeptide, such as cyclo(–Gly–l(or d)-aminoacyl–), with a protected amino aldehyde. oup.com The resulting cyclic α,β-dehydro dipeptide then undergoes hydrogenation, where the stereochemical outcome is influenced by the bulkiness of the side chains on the dehydro amino acid residue. oup.com

Another powerful strategy involves the stereoselective reduction of an enone-derived α-amino acid. nih.gov In a related synthesis for diaminopimelic acid, a substrate-controlled reduction using L-selectride on a 4-oxo α-amino acid derivative yielded the desired erythro diastereomer with high selectivity. nih.gov This type of substrate-controlled reaction, where the existing stereocenter in the starting material directs the stereochemistry of the newly formed center, is a cornerstone of stereoselective synthesis. nih.gov Furthermore, methods like the Strecker synthesis, applied to chiral ketones, can produce α-amino nitriles as single stereoisomers, which are then converted to the target amino acid. nih.gov These diverse approaches highlight the importance of carefully selecting starting materials and reaction pathways to achieve the desired stereochemical configuration in complex molecules like 2,4-diamino acids. nih.govresearchgate.net

Asymmetric Hydrogenation Strategies for Stereocontrol

Asymmetric hydrogenation is a highly effective and atom-economical strategy for establishing specific stereocenters during synthesis. nih.govacs.org It is one of the most powerful methods for producing enantiomerically enriched compounds, often employing transition metal catalysts combined with chiral ligands. pharmatutor.org For the synthesis of 2,4-diamino acids, this technique has been successfully applied to the hydrogenation of cyclic α,β-dehydro dipeptides. oup.com In this specific approach, the hydrogenation of the double bond in the dehydroamino acid residue of the cyclic dipeptide establishes the stereochemistry at one of the chiral centers. oup.com

The success of asymmetric hydrogenation hinges on the choice of the metal catalyst and the chiral ligand. pharmatutor.org Rhodium and Iridium complexes are commonly used, paired with chiral phosphine (B1218219) ligands such as BINAP or DuPhos. pharmatutor.orgacs.org These ligands create a chiral environment around the metal center, which directs the hydrogen addition to one face of the prochiral substrate, leading to high enantioselectivity. nih.govpharmatutor.org For instance, Rh-DuPhos catalyzed hydrogenation of α,β-diamidoacrylates has proven to be a highly efficient route to chiral α,β-diaminopropanoic acid derivatives, which are structurally related to 2,4-diaminopentanoic acid. acs.org The choice of solvent and the specific structure of the substrate, including protecting groups, can also significantly influence the stereochemical outcome of the hydrogenation. pharmatutor.orgacs.org

| Catalyst/Ligand System | Substrate Type | Key Feature | Reference |

|---|---|---|---|

| Rh-DuPhos | α,β-Diamidoacrylates | Provides highly efficient and enantioselective route to α,β-diaminopropanoic acid derivatives. | acs.org |

| Ir/f-binaphane | Sterically hindered N-aryl imines | Excellent catalyst for sterically demanding substrates. | acs.org |

| Rh-Josiphos | β-Dehydroamino acids | Achieves high enantioselectivity (98% ee) for β-amino acid precursors. | pharmatutor.org |

| Ir–P,N (SimplePHOX) | N-aryl imines | Readily accessible ligands that provide excellent enantioselectivity in iridium-catalyzed reductions. | nih.gov |

Chemoenzymatic Synthesis Methods Utilizing Specific Enzymes

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. The use of enzymes to produce noncanonical amino acids (ncAAs) like (2R,4S)-2,4-diaminopentanoic acid is a growing field of interest due to its potential for environmentally benign and efficient production. nih.govnih.gov

Enzymes such as aminotransferases are particularly useful as they can form chiral amines by transferring an amino group from a donor molecule to a prochiral keto acid, thereby setting the stereochemistry at the α-carbon. nih.gov While nature provides a vast array of biocatalysts, their application can be limited by substrate scope or stability. nih.gov Protein engineering and directed evolution can be used to overcome these limitations, creating "ncAA synthases" that are optimized for the production of a specific, valuable amino acid. nih.gov For example, enzymes like tyrosine phenol (B47542) lyase (TPL) and tryptophan synthase (TrpS) are attractive because they proceed through a versatile amino-acrylate intermediate, which can react with various nucleophiles to form a diverse range of L-α-amino acids. nih.gov It is conceivable that such enzymes could be engineered to accept substrates that would ultimately lead to the synthesis of this compound. Another approach involves using enzymes that can convert nonproteinogenic amino acids into proteinogenic ones, which can then be detected or utilized in further biological synthesis. acs.org

| Enzyme Class | Reaction Catalyzed | Application in Synthesis | Reference |

|---|---|---|---|

| Aminotransferases (Transaminases) | Transfer of an amino group to a keto acid. | Forms chiral amines and sets stereochemistry at the α-carbon. | researchgate.netnih.gov |

| Lyases (e.g., TPL, TrpS) | Catalyze β-elimination to form an amino-acrylate intermediate, followed by addition of a nucleophile. | Allows for diverse side chains to be incorporated, forming various L-α-amino acids. | nih.gov |

| Amidases | Enantioselective hydrolysis of amino acid amides. | Used in chemo-enzymatic processes to resolve racemic mixtures, producing pure L- or D-amino acids. | researchgate.net |

| Argininosuccinate Synthase (ArgG) & Argininosuccinate Lyase (ArgH) | Convert citrulline to arginine via argininosuccinate. | Demonstrates enzymatic pathways for interconverting nonproteinogenic and proteinogenic amino acids. | acs.org |

Synthesis of Analogues and Derivatives for Mechanistic Probing and Enzymatic Studies

The synthesis of analogues and derivatives of this compound is essential for probing biological mechanisms and conducting enzymatic studies. By modifying the core structure, researchers can develop tools to investigate enzyme-substrate interactions, map binding sites, or create compounds with novel biological activities. nih.gov For example, the synthesis of 2,4-diaminopyrimidine (B92962) derivatives has been explored to create inhibitors of dihydrofolate reductase in Mycobacterium tuberculosis, a key target for anti-tubercular drugs. nih.gov In these derivatives, the diamino-containing core structure is essential for binding, while modifications to other parts of the molecule are made to enhance potency and selectivity. nih.gov

Similarly, derivatives of 2,4-diaminopyridine have been synthesized and evaluated as potential tracers for positron emission tomography (PET) imaging of neuropeptide Y Y1 receptors. nih.gov This work involves designing molecules that retain high binding affinity for the biological target while incorporating features suitable for radiolabeling. nih.gov The synthesis of derivatives of related diamino acids, such as 2,4-diaminobutyric acid, also provides valuable intermediates for the synthesis of other compounds or for use as pharmaceutical raw materials. google.com These examples demonstrate that the ability to synthesize a wide range of analogues and derivatives is crucial for translating the study of a single compound into broader applications in medicinal chemistry and chemical biology. nih.gov

Q & A

Q. What is the role of (2R,4S)-2,4-diaminopentanoic acid in microbial metabolism?

this compound is a key intermediate in the ornithine degradation pathway of Clostridium sticklandii. It is produced via the adenosylcobalamin (AdoCbl)- and pyridoxal 5′-phosphate (PLP)-dependent enzyme ornithine 4,5-aminomutase (OAM), which catalyzes the 1,2-rearrangement of D-ornithine. The enzyme operates through radical propagation mechanisms involving large-scale domain motions and cofactor reorientation . Experimental validation includes stopped-flow absorbance studies to monitor AdoCbl Co–C bond homolysis and structural analysis of OAM in different catalytic states .

Q. How is this compound enzymatically oxidized?

The enzyme 2,4-diaminopentanoate dehydrogenase (EC 1.4.1.12) catalyzes the oxidative deamination of this compound to (2R)-2-amino-4-oxopentanoate, coupled with NAD(P)H production. Kinetic assays under varying pH and cofactor concentrations (NAD+ vs. NADP+) are critical for characterizing substrate specificity. This enzyme also accepts 2,5-diaminohexanoate as a substrate, albeit with reduced activity, leading to non-enzymatic cyclization products .

Q. What synthetic strategies are used to produce stereoisomers of 2,4-diaminopentanoic acid?

Stereoselective synthesis employs asymmetric hydrogenation of cyclic α,β-dehydro dipeptides. For example, hydrogenation of cyclo(–Gly–L-aminoacyl–) derivatives yields (2S,4S)- or (2R,4S)-diaminopentanoic acid. Chiral induction efficiency depends on steric bulk in the α,β-dehydro amino acid side chains. Analytical validation includes paper chromatography (Rf comparisons) and chiral HPLC to confirm stereochemical purity .

Advanced Research Questions

Q. How do structural dynamics of OAM influence catalytic efficiency in this compound synthesis?

Crystal structures of OAM reveal that radical catalysis is coupled to large-scale domain motions (~30 Å shifts) in the PLP-binding and AdoCbl-binding domains. Mutagenesis studies targeting residues involved in domain stabilization (e.g., hinge regions) can disrupt cofactor alignment and reduce turnover rates. Molecular dynamics simulations further elucidate how substrate binding triggers conformational changes essential for radical transfer .

Q. What experimental approaches resolve contradictions in reported enzymatic activities of 2,4-diaminopentanoate dehydrogenase (2,4-DAPDH)?

Q. How can protein engineering expand the substrate scope of 2,4-DAPDH for non-native ketones?

Directed evolution and rational design are employed to modify substrate specificity. For example, the AmDH4_M1 mutant (N135V/N163V/R161M/H264L) gains activity toward ketones lacking carboxylate groups. Key steps include:

- EpPCR and DNA shuffling : Introduce random mutations to enhance solubility and catalytic efficiency.

- Site-directed mutagenesis : Target polar residues (R161, N163) to reduce electrostatic interactions with carboxylates.

- High-throughput screening : Use colorimetric assays (e.g., NADH depletion) to identify active variants. The top mutant (AmDH4-I80T/P224S/E296G) achieves 18-fold higher catalytic efficiency toward 4-oxopentanoic acid .

Methodological Considerations

-

Genome Mining for Novel AmDHs :

A pipeline integrating sequence homology (e.g., using Uniprot ID E3PY99 as a reference) and strain availability (e.g., Petrotoga mobilis A9BHL2) identifies candidate enzymes. Comparative genomics excludes α/β-AADHs, focusing on sequences with conserved catalytic motifs (e.g., DXHXXG for AdoCbl binding) . -

Kinetic Analysis of Cofactor Dependence :

Determine and for NAD+ vs. NADP+ using steady-state assays. For OAM, AdoCbl and PLP dependencies are validated via activity loss in cofactor-deficient assays . -

Data Validation in Stereochemical Synthesis :

Confirm enantiomeric excess (>99% for S-configuration) via chiral derivatization (e.g., Marfey’s reagent) followed by LC-MS. Compare Rf values with authentic standards to resolve ambiguities in stereoisomer identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.